N-(pyridin-4-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Overview
Description
N-(pyridin-4-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H14N6OS and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-pyridinylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is 326.09498026 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Thiophene-Based Heterocyclic Synthesis
Synthetic Applications : Research by Mohareb et al. (2003) and (2004) demonstrates the utility of thiophene derivatives in heterocyclic synthesis. The studies explore the reactivity of thiophene-based compounds toward various nitrogen nucleophiles, leading to the synthesis of a wide range of heterocyclic derivatives, including pyrazoles, isoxazoles, pyrimidines, and triazines. These works highlight the versatility of thiophene derivatives in constructing complex heterocyclic systems, potentially applicable to the synthesis of compounds similar to "N-(4-pyridinylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide" (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004) and (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2003).
Cyclization and Rearrangement Studies
Dearomatising Cyclisations : Research by Clayden et al. (2004) discusses the dearomatising cyclisation of lithiated thiophenecarboxamides, which undergo transformations into pyrrolinones, azepinones, or partially saturated azepinothiophenes. These findings suggest a pathway for modifying the thiophene core in compounds similar to the one of interest, offering insights into structural transformations through cyclization reactions (Clayden, Turnbull, Helliwell, & Pinto, 2004).
Crystal Structure and Characterization
Structural Insights : The crystal structure analysis conducted by Mukhtar et al. (2012) on a thiophene derivative provides valuable information on the molecular geometry, dihedral angles, and intermolecular hydrogen bonding. Such studies are crucial for understanding the structural attributes that contribute to the reactivity and potential applications of thiophene-based compounds, including those related to "N-(4-pyridinylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide" (Mukhtar, Tahir, Khan, Ather, & Sajid, 2012).
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c22-14(17-8-10-4-6-16-7-5-10)13-11-2-1-3-12(11)23-15(13)21-9-18-19-20-21/h4-7,9H,1-3,8H2,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYFADAKPMHPEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=NC=C3)N4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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